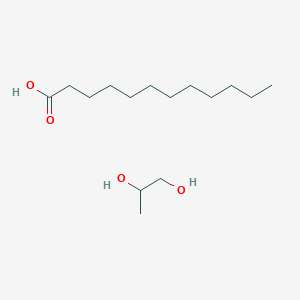

Dodecanoic acid, ester with 1,2-propanediol

Description

Dodecanoic acid, ester with 1,2-propanediol (CAS 27194-74-7), commonly known as propylene glycol monolaurate (PGML), is a monoester formed by the reaction of dodecanoic acid (lauric acid) and 1,2-propanediol. Its molecular formula is C₁₅H₃₀O₃, with an average molecular mass of 258.4 g/mol . PGML exists as a colorless to pale yellow liquid or solid, depending on purity, and is classified as a nonionic surfactant .

Properties

IUPAC Name |

dodecanoic acid;propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3(5)2-4/h2-11H2,1H3,(H,13,14);3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRANSBEYQZKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021098 | |

| Record name | Dodecanoic acid, ester with 1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37321-62-3 | |

| Record name | Lauroglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37321-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, ester with 1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, ester with 1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoic acid, ester with 1,2-propanediol, can be synthesized through the esterification of dodecanoic acid with 1,2-propanediol. This reaction can be catalyzed by either a base or an enzyme. When using a base catalyst, the reaction typically requires high temperatures (around 200°C) and pressure, resulting in a complex mixture of products with a dark color and unpleasant odor . Enzyme-catalyzed esterification, on the other hand, offers milder reaction conditions, higher conversion rates, and cleaner products .

Industrial Production Methods

In industrial settings, the production of dodecanoic acid, ester with 1,2-propanediol, often involves the use of enzyme-catalyzed transesterification reactions. This method is preferred due to its efficiency and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, ester with 1,2-propanediol, undergoes various chemical reactions, including:

Esterification: The formation of the ester itself from dodecanoic acid and 1,2-propanediol.

Hydrolysis: The ester can be hydrolyzed back into dodecanoic acid and 1,2-propanediol under acidic or basic conditions.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the ester functional group can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or enzymes, high temperatures (200°C) for base-catalyzed reactions, and milder conditions for enzyme-catalyzed reactions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Hydrolysis: Dodecanoic acid and 1,2-propanediol.

Scientific Research Applications

Dodecanoic acid, ester with 1,2-propanediol, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanoic acid, ester with 1,2-propanediol, primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of emulsions. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active compounds . The molecular targets and pathways involved include interactions with lipid bilayers and disruption of microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Dodecanoic Acid, 1,2,3-Propanetriyl Ester (Glyceryl Trilaurate)

Propylene Glycol Monostearate (PGMS)

1,2-Ethanediyl Ester Octadecanoic Acid (Ethylene Glycol Distearate)

- Structure : Diester of ethylene glycol and stearic acid (C₃₈H₇₄O₄; MW 595.0 g/mol) .

- Applications :

- Key Difference: Diester configuration and ethylene glycol backbone reduce HLB compared to PGML, favoring non-aqueous applications .

Structural and Functional Comparison Table

Biological Activity

Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. When esterified with 1,2-propanediol, it forms a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and metabolic effects based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C15H30O3

- Molecular Weight : 258.4 g/mol

- CAS Number : Not specified but related to dodecanoic acid esters.

The compound exhibits properties typical of fatty acid esters, which can influence its solubility, absorption, and biological interactions.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety of dodecanoic acid esters. The European Food Safety Authority (EFSA) reviewed propane-1,2-diol esters of fatty acids (E 477), which includes dodecanoic acid esters. Key findings include:

- Acute Toxicity : Studies indicated low acute toxicity levels. For instance, in a study involving rats, the no observed adverse effect level (NOAEL) for propane-1,2-diol monostearate was determined to be 6,768 mg/kg body weight per day .

- Chronic Toxicity : No significant chronic toxicity or carcinogenicity was identified in various studies. The established acceptable daily intake (ADI) for propane-1,2-diol esters is 25 mg/kg body weight per day .

Antimicrobial Properties

Dodecanoic acid and its esters have demonstrated antimicrobial activity against various pathogens. Notably:

- Mechanism of Action : Fatty acids disrupt microbial membranes, leading to cell lysis. Dodecanoic acid specifically has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

- Case Studies : In food packaging applications, dodecanoic acid esters are being explored for their potential to inhibit microbial growth, thus extending shelf life and ensuring food safety .

Metabolic Effects

The metabolism of dodecanoic acid esters involves hydrolysis into free fatty acids and propanediol. Research indicates:

- Absorption and Distribution : Following ingestion, these compounds are absorbed in the gastrointestinal tract and metabolized in the liver. The presence of propanediol may affect the metabolic pathway of fatty acids.

- Energy Source : Dodecanoic acid can serve as a medium-chain triglyceride (MCT), providing a rapid source of energy due to its efficient absorption and metabolism .

Summary of Research Findings

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.